Sulfluramid

概要

説明

- 主に殺虫剤 として使用されます。

- 2003年の約30トンから2013年には60トンに年間生産量は増加しました .

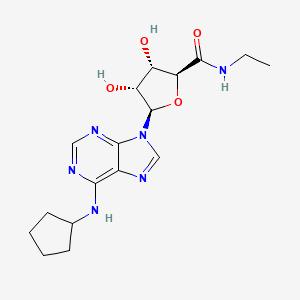

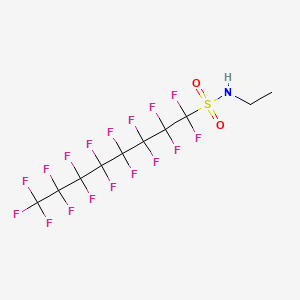

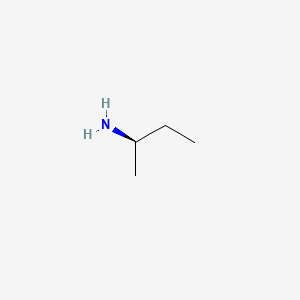

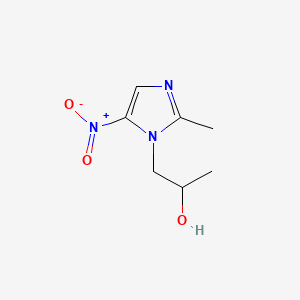

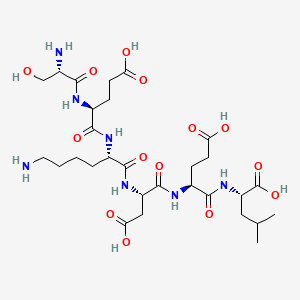

スルフルラミド: (N-エチルパーフルオロオクチルスルホンアミド)は、スルホン酸アミドとパーフルオロアルキル物質 (PFASs) のグループに属します。

製造方法

- スルフルラミドの合成経路には、N-エチルアミンとパーフルオロオクタンスルホニルフルオリドの反応が含まれます。

- 工業生産方法では、通常、この合成経路が制御された条件下で採用されています。

作用機序

- スルフルラミドの殺虫効果は、昆虫の神経系の混乱に関係している可能性があります。

- 分子標的と経路については、現在も調査中です。

類似化合物の比較

- スルフルラミドは、そのパーフルオロ化構造によりユニークです。

- 類似の化合物には、パーフルオロオクタンスルホン酸 (PFOS) やパーフルオロオクタン酸 (PFOA) などの他のPFASが含まれます。

生化学分析

Cellular Effects

The cellular effects of Sulfluramid are primarily related to its insecticidal properties. It affects various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound’s action involves its transformation into perfluorooctanesulfonic acid (PFOS) and partly to perfluorooctanoic acid (PFOA) . These compounds exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of PFOS and PFOA . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

- The synthetic route for sulfluramid involves the reaction of N-ethylamine with perfluorooctanesulfonyl fluoride.

- Industrial production methods typically employ this synthetic route under controlled conditions.

化学反応の分析

- スルフルラミドは、酸化、還元、置換などのさまざまな反応を起こす可能性があります。

- 一般的な試薬には、強酸、塩基、酸化剤などがあります。

- 生成される主な生成物は、具体的な反応条件によって異なります。

科学研究への応用

化学: スルフルラミドの独特の構造は、フッ素化化合物とその反応性を研究するために貴重です。

生物学: 研究では、その広範な使用による生物や生態系への影響が調べられる可能性があります。

医学: 直接医学に使用されていませんが、その代謝と潜在的な健康への影響を理解することは関連しています。

産業: スルフルラミドの殺虫特性は、農業やその他のセクターにおける害虫駆除に貢献しています。

科学的研究の応用

Chemistry: Sulfluramid’s unique structure makes it valuable for studying fluorinated compounds and their reactivity.

Biology: Research may explore its effects on organisms and ecosystems due to its widespread use.

Medicine: While not directly used in medicine, understanding its metabolism and potential health effects is relevant.

Industry: this compound’s insecticidal properties contribute to pest control in agriculture and other sectors.

類似化合物との比較

- Sulfluramid is unique due to its perfluorinated structure.

- Similar compounds include other PFASs like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA).

特性

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F17NO2S/c1-2-28-31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h28H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEKAJIANROZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NHC2H5, C10H6F17NO2S | |

| Record name | EtFOSA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032646 | |

| Record name | N-Ethylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Sulfluramid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water at 25 °C, Solubility in dichloromethane 18.6, hexane 1.4, methanol 833 (all in g/L) | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000043 [mmHg], 0.057 mPa (4.28X10-7 mm Hg) at 25 °C | |

| Record name | Sulfluramid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Brown crystals | |

CAS No. |

4151-50-2 | |

| Record name | Volcano | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfluramid [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylperfluorooctanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylheptadecafluorooctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFLURAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPX089YR0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96 °C, MP: 87-93 °C /Technical/ | |

| Record name | SULFLURAMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sulfluramid work as an insecticide?

A1: While the precise mechanism of action remains unclear, research suggests that this compound acts as a slow-acting metabolic poison. [, , , ] This means it disrupts essential physiological processes within the insect's body, eventually leading to death.

Q2: Are there any observed sublethal effects of this compound on insects?

A2: Yes, studies on German cockroaches (Blattella germanica) show that this compound can impact reproduction. It can increase oothecae dropping, decrease oothecal hatch rates, and prolong the time required for oothecae to hatch. []

Q3: How does the delayed toxicity of this compound benefit pest control?

A3: The delayed action allows foragers to consume the bait and transfer it to other colony members through trophallaxis (food sharing) before succumbing to the insecticide. [, , ] This enhances colony-wide control, making it particularly effective against social insects like ants and termites.

Q4: What is the chemical structure of this compound?

A4: this compound is a fluorinated sulfonamide with the chemical name N-ethyl perfluorooctane sulfonamide. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H6F17NO2S, and its molecular weight is 499.2 g/mol. []

Q6: Is this compound volatile? How does this affect its use in baits?

A6: Yes, this compound exhibits volatility, which can lead to loss of the active ingredient during bait manufacturing. [] Encapsulation techniques using beta-cyclodextrin have shown promise in reducing volatility and improving thermal stability. []

Q7: Does this compound have any known catalytic properties or applications?

A7: Based on the available research, this compound is primarily studied for its insecticidal properties, and there is no evidence of its use as a catalyst.

Q8: Have there been any computational studies on this compound?

A8: While the provided research papers do not detail specific computational studies, quantitative structure-activity relationship (QSAR) models could be developed to predict the insecticidal activity of this compound and its analogs. These models could guide the design of novel, more effective, and environmentally friendly insecticides.

Q9: What are some formulation strategies to improve this compound's efficacy?

A10: Researchers are exploring techniques like encapsulation with beta-cyclodextrin to reduce volatility and enhance the stability of this compound in bait formulations. [] This could potentially improve its efficacy and reduce the required dosage.

Q10: What are the regulatory concerns surrounding this compound?

A11: this compound's precursor, N-ethyl perfluorooctane sulfonamide (EtFOSA), is a concern as it can degrade into perfluorooctanesulfonate (PFOS). [] PFOS is a persistent organic pollutant listed in the Stockholm Convention due to its environmental persistence, bioaccumulation potential, and toxicity. []

Q11: How is this compound distributed in the body of an exposed organism?

A13: In rats, this compound and its metabolites tend to accumulate in tissues with high lipid content, such as the liver, kidneys, and adrenals. [, ] Interestingly, female rats exhibited higher concentrations in their kidneys, gonads, and adrenals compared to males. []

Q12: Which insect species are most susceptible to this compound?

A14: this compound demonstrates effectiveness against various insect species, including German cockroaches (Blattella germanica), Pharaoh's ants (Monomoriutn pharaonis), and several termite species. [, , ] Its efficacy varies depending on the target species and the formulation used.

Q13: Is there evidence of resistance to this compound in insect populations?

A16: Yes, studies on German cockroaches have reported varying levels of resistance to this compound in field-collected populations. [, ] This highlights the importance of monitoring resistance development and implementing resistance management strategies to ensure the long-term efficacy of this compound-based insecticides.

Q14: What are the potential toxicological effects of this compound on non-target organisms?

A17: this compound's potential toxicity to non-target organisms, including mammals and birds, is a significant concern. Studies on mice revealed that exposure to this compound could suppress humoral immunity, particularly the production of immunoglobulin M (IgM). [] This immunosuppressive effect raises concerns about the potential for increased susceptibility to infections and diseases in exposed organisms. Furthermore, the persistence and bioaccumulation potential of its degradation product, PFOS, pose significant risks to ecosystems and human health. [, ]

Q15: What is the environmental fate of this compound?

A18: this compound can degrade in the environment, forming transformation products like perfluorooctane sulfonamide (FOSA) and PFOS, which are more mobile and can leach into surface waters. [, , ] This raises concerns about their potential accumulation in aquatic ecosystems and subsequent impacts on aquatic organisms.

Q16: Does the application of this compound baits lead to PFOS contamination?

A19: Yes, studies using soil-carrot mesocosms demonstrate that applying this compound baits can result in PFOS accumulation in both the soil and the edible parts of the carrots. [] The study also detected other transformation products like FOSA, FOSAA, and PFOA. [] This finding raises concerns regarding the potential for human exposure to PFOS through the consumption of contaminated crops.

Q17: Are there differences in the biodegradation of this compound isomers?

A20: Research indicates that the linear isomer of EtFOSA, a precursor to this compound, degrades faster than its branched isomers. [] This difference in degradation rates could influence the persistence and environmental fate of this compound and its transformation products.

Q18: Are there any viable alternatives to this compound for insect control?

A18: Researchers are actively seeking safer and more sustainable alternatives to this compound. Promising options include biopesticides, insect growth regulators, and the development of new insecticides with different modes of action and lower environmental persistence. Integrating these alternatives into pest management programs could help minimize reliance on this compound and reduce its potential risks.

Q19: What tools and resources are crucial for further research on this compound?

A22: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are vital for quantifying this compound and its metabolites in environmental and biological matrices. [, ] Development and validation of sensitive and selective analytical methods are crucial for monitoring the fate and behavior of this compound in the environment and assessing its potential risks. Additionally, access to comprehensive toxicological and ecotoxicological data, along with sophisticated modeling tools, will facilitate a better understanding of its long-term impacts and guide the development of safer alternatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)